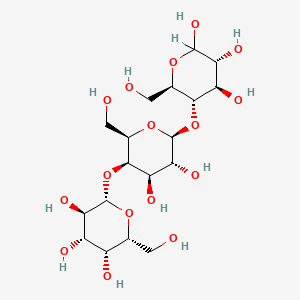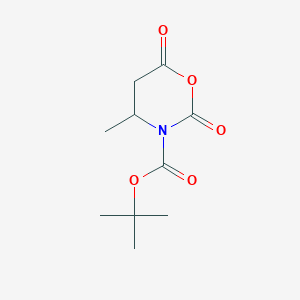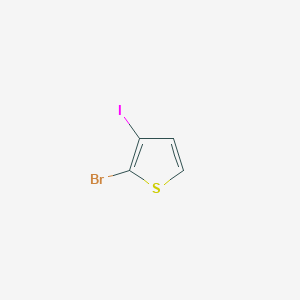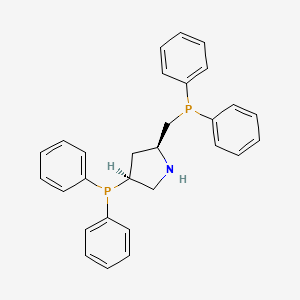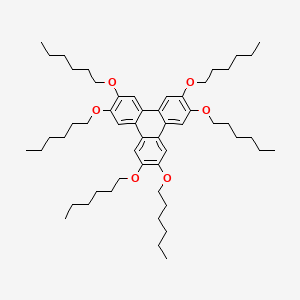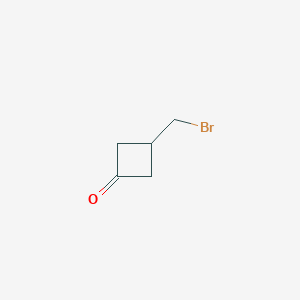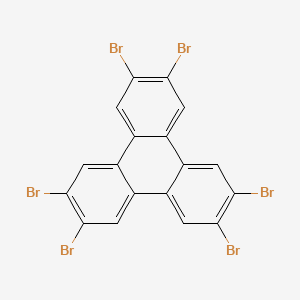
2,3,6,7,10,11-ヘキサブロモトリフェニレン
概要
説明
2,3,6,7,10,11-Hexabromotriphenylene is a brominated derivative of triphenylene, a polycyclic aromatic hydrocarbon.
科学的研究の応用
2,3,6,7,10,11-Hexabromotriphenylene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s brominated structure makes it useful in studying halogenated organic compounds’ interactions with biological systems.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of flame retardants and other specialty chemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexabromotriphenylene typically involves the bromination of triphenylene. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .
Industrial Production Methods
Industrial production of 2,3,6,7,10,11-Hexabromotriphenylene follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
2,3,6,7,10,11-Hexabromotriphenylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized triphenylene derivatives, while oxidation and reduction can lead to different brominated or de-brominated products .
作用機序
The mechanism by which 2,3,6,7,10,11-Hexabromotriphenylene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s reactivity, allowing it to participate in various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
- 2,3,6,7,10,11-Hexachlorotriphenylene
- 2,3,6,7,10,11-Hexafluorotriphenylene
- 2,3,6,7,10,11-Hexaiodotriphenylene
Uniqueness
2,3,6,7,10,11-Hexabromotriphenylene is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Compared to its chlorinated, fluorinated, or iodinated counterparts, the brominated version offers different reactivity and stability profiles, making it suitable for specific applications in research and industry .
特性
IUPAC Name |
2,3,6,7,10,11-hexabromotriphenylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H6Br6/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHQUXLCQLQNPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1Br)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H6Br6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454505 | |
| Record name | 2,3,6,7,10,11-hexabromotriphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
701.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82632-80-2 | |
| Record name | 2,3,6,7,10,11-hexabromotriphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6,7,10,11-Hexabromotriphenylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the electron affinity of 2,3,6,7,10,11-Hexabromotriphenylene?
A1: 2,3,6,7,10,11-Hexabromotriphenylene exhibits an adiabatic electron affinity (EAa) of 1.12 ± 0.1 eV. [] This property, measured through Dissociative Electron Attachment Spectroscopy (DEAS), indicates its potential to capture an electron and form a stable negative ion. The high EAa suggests potential applications in areas requiring electron transport, such as organic electronics. The experimentally determined EAa value closely aligns with theoretical predictions derived from DFT calculations (XYG3/Def2-TZVPP//PBE0/Def2TZVPP). []
Q2: Can 2,3,6,7,10,11-Hexabromotriphenylene be used to create two-dimensional structures?
A2: Yes, 2,3,6,7,10,11-Hexabromotriphenylene has shown promise in constructing tunable 2D metal-organic frameworks (MOFs) through alkali-halogen bonding. [] When combined with alkali metals like sodium (Na) on a Au(111) surface, the sodium ions act as pivot joints, connecting to the dibromo groups of the molecule. This results in a flexible coordination node with a deflection angle range of ±36°, enabling the formation of diverse 2D MOF architectures. [] This flexibility in alkali-halogen bonding opens new possibilities for designing and constructing tunable MOFs.
Q3: What are the potential optoelectronic applications of 2,3,6,7,10,11-Hexabromotriphenylene?
A3: 2,3,6,7,10,11-Hexabromotriphenylene has shown potential as an n-type organic semiconductor and a metal-free room-temperature phosphor. [] Its crystal structure exhibits anisotropic two-dimensional Br-Br interactions and inter-layer π-stacking interactions. [] These interactions contribute to its unique photophysical properties, including significantly red-shifted excitations in the visible region for the solid material compared to the ultraviolet absorption bands observed in dilute solutions. [] Its electron-poor aromatic ring structure, coupled with electrochemical and computational data, suggests n-type semiconducting behavior. [] Furthermore, its excellent thermal stability, as demonstrated by thermogravimetric analysis and infrared spectroscopy of thin films, strengthens its potential for various photonic and electronic device applications. []
Q4: How does the structure of 2,3,6,7,10,11-Hexabromotriphenylene impact its reactivity in on-surface reactions?
A4: The structure of 2,3,6,7,10,11-Hexabromotriphenylene plays a crucial role in dictating its reactivity in on-surface reactions. For example, on a Au(111) surface, the molecule undergoes sequential multi-step aryl-aryl coupling reactions, leading to the formation of both four- and six-member cyclic products. [] The reaction pathway and product selectivity are strongly influenced by the reaction temperature and post-annealing temperature, highlighting the importance of kinetic control. [] The presence of multiple bromine substituents allows for sequential debromination and coupling steps, enabling the formation of complex cyclic structures. [] This demonstrates the potential of 2,3,6,7,10,11-Hexabromotriphenylene as a versatile building block for on-surface synthesis of complex organic architectures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





